1H-Benzimidazol-2-ylmethanethiol
Overview
Description
Synthesis Analysis
The synthesis of 1H-Benzimidazol-2-ylmethanethiol and its derivatives involves several chemical strategies, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by modifications to introduce the methanethiol group. For example, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester is synthesized through spectral methods and X-ray crystallography, demonstrating the versatility of benzimidazole compounds in chemical synthesis (Abdel Ghani & Mansour, 2011).
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazol-2-ylmethanethiol derivatives has been explored through various analytical techniques such as DFT calculations, NMR, and X-ray crystallography. These studies reveal the geometric parameters, vibrational wavenumbers, and electronic transitions, providing insights into the molecular architecture and stability of these compounds. For instance, detailed structural properties of benzimidazole derivatives have been studied, showing good agreement between theoretical and experimental values of optimized structures (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole compounds, including 1H-Benzimidazol-2-ylmethanethiol, participate in various chemical reactions, forming complexes with metals and acting as ligands. Their reactivity towards different metal ions in aqueous solutions has been studied, revealing complexation abilities and potential for use in coordination chemistry (Kufelnicki et al., 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound. Investigations into the crystal and molecular structures of bis(benzimidazole) and trithiocyanurate complexes provide valuable information about the intermolecular interactions and stability of these compounds (Kopel et al., 2015).
Scientific Research Applications
- Scientific Field : Chemistry and Pharmacology
- Summary of the Application : “1H-Benzimidazol-2-ylmethanethiol” is a chemical compound that is part of a larger class of compounds known as benzimidazoles . Benzimidazoles and their derivatives have a wide range of pharmaceutical applications, including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use case for the compound. For example, in medicinal chemistry, it could be used as a building block to synthesize more complex molecules with desired biological activities .
- Results or Outcomes : The outcomes would also depend on the specific use case. In medicinal chemistry, the effectiveness of the resulting compound would be evaluated through various biological assays .
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Scientific Field : Organic Chemistry
- Summary of the Application : “1H-Benzimidazol-2-ylmethanethiol” can be used as a building block in the synthesis of more complex molecules . For example, it can be used to synthesize various derivatives of benzimidazole, such as 2-aminobenzimidazoles and 2-(alkyl/aryl)thiobenzimidazoles .
- Methods of Application or Experimental Procedures : The compound can be reacted with various reagents under suitable conditions to form the desired product .
- Results or Outcomes : The resulting compounds can have a wide range of pharmaceutical applications, including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
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Scientific Field : Biochemistry
- Summary of the Application : A study has shown that (1H-benzimidazol-2-yl-methyl)phosphonate, a derivative of “1H-Benzimidazol-2-ylmethanethiol”, can form an intramolecular hydrogen bond in aqueous solution .
- Methods of Application or Experimental Procedures : The compound was synthesized and its acid-base properties were studied in aqueous solution .
- Results or Outcomes : The study provided evidence for the formation of an intramolecular hydrogen bond between the N-1 hydrogen and the phosphonate group .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-benzimidazol-2-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDEUICZZXBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195855 | |
Record name | Benzimidazol-2-ylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazol-2-ylmethanethiol | |
CAS RN |
4344-85-8 | |
Record name | Benzimidazol-2-ylmethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzimidazolemethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzimidazol-2-ylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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